molecular formula C29H29NO3 B1385575 N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline CAS No. 1040692-00-9

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline

Cat. No.: B1385575
CAS No.: 1040692-00-9
M. Wt: 439.5 g/mol
InChI Key: MXUFHPUBMZLXNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline typically involves the reaction of 3-(phenethyloxy)benzyl chloride with 4-(2-phenoxyethoxy)aniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide or lithium diisopropylamide in tetrahydrofuran.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl or phenoxy derivatives.

Scientific Research Applications

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline involves its interaction with specific molecular targets, such as proteins or enzymes, in biological systems. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins and affecting downstream signaling pathways. Detailed studies on its exact mechanism of action are limited, but it is believed to influence proteomic profiles and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-amine: Similar structure but with an amine group instead of an aniline group.

    N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-phenol: Similar structure but with a phenol group instead of an aniline group.

Uniqueness

N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline is unique due to its specific combination of phenethyloxy and phenoxyethoxy groups attached to an aniline core. This unique structure imparts distinct chemical and biological properties, making it valuable in proteomics research and other scientific applications.

Properties

IUPAC Name

4-(2-phenoxyethoxy)-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO3/c1-3-8-24(9-4-1)18-19-31-29-13-7-10-25(22-29)23-30-26-14-16-28(17-15-26)33-21-20-32-27-11-5-2-6-12-27/h1-17,22,30H,18-21,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUFHPUBMZLXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNC3=CC=C(C=C3)OCCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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